Imidazo[1,2-a]pyridine-8-carboxylic acid,2-(1-methylethyl)-
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Overview
Description
Imidazo[1,2-a]pyridine-8-carboxylic acid,2-(1-methylethyl)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-8-carboxylic acid,2-(1-methylethyl)- typically involves multi-step reactions. One common method includes the cyclocondensation of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate (K₂S₂O₈) and a catalytic amount of iodine (I₂) . Another approach involves metal-free oxidation and photocatalysis strategies .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridine derivatives often employ transition metal catalysis, which allows for efficient and scalable synthesis . The use of green catalysis and mechanochemical methods at ambient temperature has also been explored to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-8-carboxylic acid,2-(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation reactions are commonly used to functionalize the imidazo[1,2-a]pyridine scaffold.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, iodine, and potassium persulfate . Reaction conditions often involve ambient temperature and the use of green solvents to promote sustainability .
Major Products
The major products formed from these reactions are various functionalized imidazo[1,2-a]pyridine derivatives, which can be further utilized in pharmaceutical and chemical applications .
Scientific Research Applications
Imidazo[1,2-a]pyridine-8-carboxylic acid,2-(1-methylethyl)- has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of complex organic molecules.
Medicine: It has been explored as a potential therapeutic agent for treating diseases such as tuberculosis and cancer
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-8-carboxylic acid,2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as IKK-ɛ and TBK1, which are involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) . This inhibition leads to the modulation of various cellular processes, including inflammation and immune response .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-8-carboxylic acid,2-(1-methylethyl)- can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine analogues: These compounds share a similar core structure but differ in their functional groups and biological activities.
Imidazo[1,5-a]pyridine: This compound has a different arrangement of nitrogen atoms in the ring system, leading to distinct chemical and biological properties.
Imidazo[4,5-b]pyridine: Another structural isomer with unique applications in medicinal chemistry.
The uniqueness of imidazo[1,2-a]pyridine-8-carboxylic acid,2-(1-methylethyl)- lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-propan-2-ylimidazo[1,2-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)9-6-13-5-3-4-8(11(14)15)10(13)12-9/h3-7H,1-2H3,(H,14,15) |
InChI Key |
BMFNRSLJIQTPAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN2C=CC=C(C2=N1)C(=O)O |
Origin of Product |
United States |
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